molecular formula C8H18BF3O B1329336 1-butoxybutane; trifluoroborane CAS No. 593-04-4

1-butoxybutane; trifluoroborane

Cat. No.: B1329336
CAS No.: 593-04-4
M. Wt: 198.04 g/mol
InChI Key: PVKVBDZRILNPJY-UHFFFAOYSA-N
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Preparation Methods

The preparation of 1-butoxybutane; trifluoroborane typically involves the reaction of boron trifluoride with dibutyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of boron trifluoride and to ensure the purity of the final product .

Chemical Reactions Analysis

1-butoxybutane; trifluoroborane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include other Lewis bases, nucleophiles, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-butoxybutane; trifluoroborane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butoxybutane; trifluoroborane involves its role as a Lewis acid. It can accept electron pairs from Lewis bases, leading to the formation of stable adducts. This property makes it useful in catalysis and other chemical processes where electron transfer is involved .

Comparison with Similar Compounds

1-butoxybutane; trifluoroborane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form stable complexes with dibutyl ether, which enhances its reactivity and makes it suitable for specific applications in catalysis and material science .

Properties

IUPAC Name

1-butoxybutane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKVBDZRILNPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CCCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060473
Record name Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-04-4
Record name Boron, trifluoro(1,1'-oxybis(butane))-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro[1,1'-oxybis[butane]]boron
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